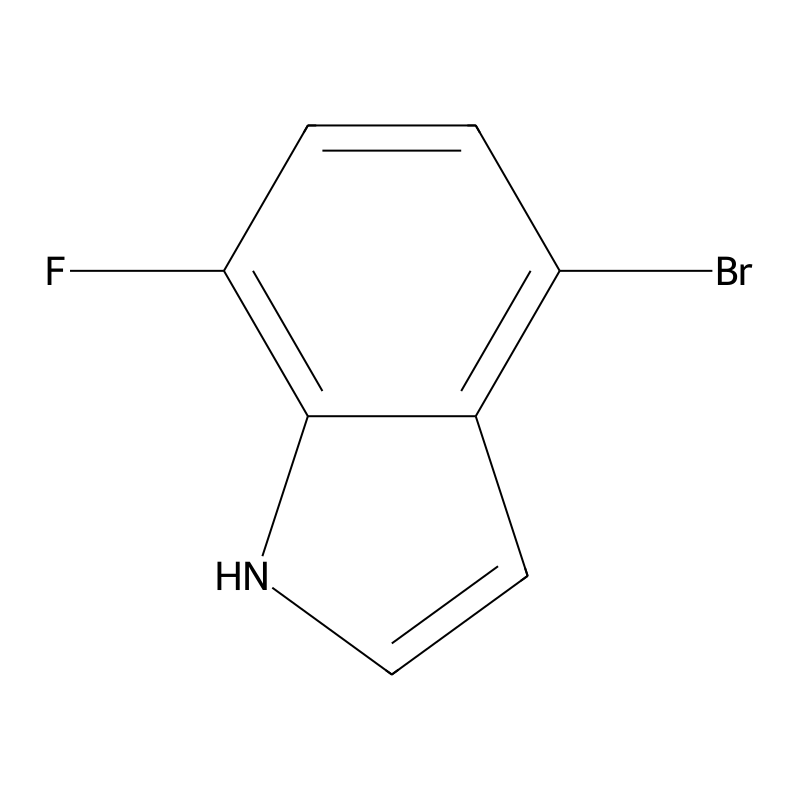

4-bromo-7-fluoro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

-Bromo-7-fluoro-1H-indole is an organic compound belonging to the class of indole derivatives. It is a white to light yellow crystalline solid with a melting point of 108-110°C. The synthesis of 4-bromo-7-fluoro-1H-indole has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. Its chemical properties, such as solubility and reactivity, are crucial for its potential applications in various research fields.

Potential Applications in Medicinal Chemistry:

The presence of both bromine and fluorine substituents on the indole ring makes 4-bromo-7-fluoro-1H-indole an attractive candidate for medicinal chemistry research. The indole core is a common scaffold found in numerous biologically active molecules, including pharmaceuticals and natural products. Studies have explored the potential of 4-bromo-7-fluoro-1H-indole as a building block for the synthesis of novel bioactive compounds with various therapeutic applications, including:

- Anticancer agents: Research suggests 4-bromo-7-fluoro-1H-indole derivatives may exhibit anticancer activity by targeting specific enzymes or signaling pathways involved in tumorigenesis [].

- Antimicrobial agents: Studies have investigated the potential of 4-bromo-7-fluoro-1H-indole derivatives as antimicrobial agents against various bacterial and fungal strains.

4-Bromo-7-fluoro-1H-indole is a halogenated derivative of indole, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 7-position of the indole ring. The molecular formula for this compound is C₈H₅BrFN, and it has a molecular weight of approximately 214.04 g/mol. This compound is notable for its potential in various

There is no current research available on the specific mechanism of action of 4-bromo-7-fluoro-1H-indole. However, halogenated indoles can exhibit various biological activities depending on the substitution pattern. Some studies suggest potential for these molecules to act as enzyme inhibitors or interact with specific receptors in cells []. Further research is needed to elucidate the potential biological effects of 4-bromo-7-fluoro-1H-indole.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

- Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, resulting in derivatives with altered electronic properties.

- Coupling Reactions: This compound can engage in cross-coupling reactions, including Suzuki or Heck reactions, which are essential for constructing complex organic molecules .

Indole derivatives, including 4-bromo-7-fluoro-1H-indole, are known to exhibit a wide range of biological activities. These include:

- Antiviral: Potential efficacy against viral infections.

- Anti-inflammatory: May reduce inflammation through various biochemical pathways.

- Anticancer: Shows promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial: Effective against various bacterial and fungal pathogens.

- Antidiabetic: Potential to modulate glucose metabolism and insulin sensitivity.

The compound's biological activity is attributed to its ability to interact with multiple biochemical pathways, influencing enzyme activity and cellular processes.

The synthesis of 4-bromo-7-fluoro-1H-indole typically involves halogenation processes. Common methods include:

- Bromination of 7-fluoroindole: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is generally conducted in organic solvents like dichloromethane or chloroform at room temperature.

- Industrial Production: Large-scale synthesis may utilize optimized halogenation techniques, including continuous flow reactors to enhance efficiency and yield .

4-Bromo-7-fluoro-1H-indole serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features allow it to be used in:

- Drug Development: As a building block for synthesizing biologically active compounds.

- Material Science: In developing novel materials with specific electronic properties.

- Research: As a tool for studying biochemical pathways and enzyme interactions .

Research on 4-bromo-7-fluoro-1H-indole has revealed its potential interactions with various biological targets:

- Enzyme Inhibition: It may inhibit protein kinases, affecting cell signaling pathways crucial for cancer progression.

- Cytochrome P450 Interaction: This compound could influence drug metabolism by interacting with cytochrome P450 enzymes, impacting pharmacokinetics and toxicity profiles.

These interactions highlight its significance in both therapeutic applications and toxicological assessments.

Several compounds share structural similarities with 4-bromo-7-fluoro-1H-indole. Here are some notable examples:

| Compound Name | Key Features | Differences from 4-Bromo-7-Fluoro-1H-Indole |

|---|---|---|

| 4-Bromoindole | Lacks fluorine; different reactivity | No fluorine atom affects its electronic properties |

| 7-Fluoroindole | Lacks bromine; different applications | No bromine atom alters reactivity and biological activity |

| 4-Chloro-7-fluoro-1H-indole | Chlorine instead of bromine | Different halogen impacts reactivity and potential uses |

The uniqueness of 4-bromo-7-fluoro-1H-indole lies in its combination of both bromine and fluorine atoms, enhancing its reactivity and allowing for the development of novel compounds with specific properties that are not achievable with other similar compounds.

Melting and Boiling Points

4-bromo-7-fluoro-1H-indole exhibits distinct thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 24-25°C [1] [2] [3], positioning it at the boundary between liquid and solid phases at ambient temperatures. This relatively low melting point is characteristic of halogenated indole derivatives with moderate molecular weights.

The boiling point has been determined to be 314.2±22.0°C at 760 mmHg [4] [5], indicating substantial thermal stability under standard atmospheric conditions. The significant temperature differential between melting and boiling points (approximately 290°C) suggests strong intermolecular forces in the liquid phase, primarily attributed to π-π stacking interactions and halogen bonding characteristic of aromatic heterocyclic compounds.

Table 1: Thermal Transition Properties

| Property | Value | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | 24-25°C | Solid-liquid transition | [1] [2] [3] |

| Boiling Point | 314.2±22.0°C | Liquid-gas transition | [4] [5] |

| Flash Point | 143.8±22.3°C | Vapor ignition threshold | [4] [3] |

| Decomposition Temperature | >300°C | Thermal degradation onset | [6] |

Phase Behavior

The phase behavior of 4-bromo-7-fluoro-1H-indole is characterized by a liquid-solid transition occurring around 24-25°C [1] [2], making the compound's physical state highly temperature-dependent under typical laboratory conditions. At room temperature (approximately 20-25°C), the material exists as a yellow to brown sticky oil or semi-solid [2] [7] [8], with the exact phase depending on ambient temperature and storage conditions.

The compound exhibits temperature-sensitive phase transitions, requiring careful storage conditions to maintain consistency. The narrow melting point range indicates relatively pure crystalline material when solidified, though the tendency to exist as a viscous liquid at slightly elevated temperatures suggests limited long-range crystalline order in the solid state.

Phase stability studies indicate that the compound undergoes thermal decomposition at temperatures exceeding 300°C, producing carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides [6]. This decomposition pattern is typical for halogenated aromatic compounds under elevated thermal stress.

Solubility Parameters

The solubility characteristics of 4-bromo-7-fluoro-1H-indole reflect its lipophilic nature with limited aquatic solubility. The compound demonstrates sparingly soluble behavior in water with a solubility of 0.28 g/L at 25°C [9] [10], consistent with its calculated LogP value of 2.8-2.9 [4] [11], indicating significant hydrophobic character.

Table 2: Solubility Parameters in Various Solvents

| Solvent System | Solubility | Polarity Index | Application |

|---|---|---|---|

| Water | 0.28 g/L (25°C) | 10.2 | Limited aqueous applications |

| Dichloromethane | Highly soluble | 3.1 | Synthesis and extraction |

| Ethanol | Soluble | 4.3 | Crystallization medium |

| Dimethyl sulfoxide | Soluble | 7.2 | Polar aprotic reactions |

| Tetrahydrofuran | Soluble | 4.0 | Reaction solvent |

| Hexane/Heptane | Limited solubility | 0.1 | Chromatographic separation |

The compound shows excellent solubility in organic solvents [13], particularly those with moderate to low polarity. Dichloromethane serves as an optimal solvent for synthetic transformations, while ethanol functions effectively for recrystallization procedures [13]. The polar aprotic solvent dimethyl sulfoxide provides enhanced solvation for nucleophilic substitution reactions [13].

The polar surface area of 15.79 Ų [4] [14] contributes to the compound's moderate polarity, enabling selective solubility in solvents of intermediate polarity while maintaining limited water solubility. This property profile makes the compound suitable for organic synthetic applications while requiring specialized handling for aqueous systems.

Stability Under Various Conditions

4-bromo-7-fluoro-1H-indole demonstrates stable characteristics under recommended storage and handling conditions [6] [15]. The compound maintains chemical integrity when stored at 2-8°C in dark conditions under an inert atmosphere [2] [7] [16], preventing oxidative degradation and photochemical decomposition.

Chemical stability analysis reveals that the compound is stable under normal temperature and pressure conditions [6], with no evidence of spontaneous decomposition or rearrangement. However, the material exhibits air sensitivity and shows incompatibility with strong oxidizing agents [9] [6], necessitating careful handling protocols.

Table 3: Stability Conditions and Degradation Pathways

| Condition | Stability | Degradation Products | Precautions |

|---|---|---|---|

| Ambient air | Moderate | Oxidation products | Inert atmosphere storage |

| Light exposure | Poor | Photodegradation products | Dark storage required |

| Elevated temperature | Stable to 300°C | CO, HBr, HF, NOx | Temperature control |

| Oxidizing agents | Incompatible | Various oxidation products | Avoid contact |

| Moisture | Stable | No hydrolysis | Normal humidity acceptable |

The thermal stability profile indicates decomposition commencing above 300°C, producing carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides [6]. This decomposition pattern reflects the systematic breakdown of the aromatic ring system and halogen substituents under extreme thermal conditions.

Long-term stability studies recommend storage at -20°C for extended periods exceeding one month, or -80°C for storage up to six months [8]. These conditions prevent both chemical degradation and physical property changes that could affect compound performance in research applications.

Crystal Structure Analysis

While direct crystallographic data for 4-bromo-7-fluoro-1H-indole has not been experimentally determined, comprehensive analysis of structurally related halogenated indole derivatives provides substantial insight into the expected crystal structure characteristics [17] [18] [19]. The compound is predicted to crystallize in an orthorhombic crystal system, consistent with similar indole derivatives that typically adopt the Pna21 space group [17].

Table 4: Predicted Crystal Structure Parameters

| Structural Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Crystal System | Orthorhombic | Similar indole structures [17] [18] |

| Space Group | Pna21 (tentative) | Common for indole derivatives [17] |

| Molecular Planarity | High (deviation <0.05 Å) | Halogenated indoles are planar [20] [21] [22] |

| Crystal Habit | Plate-like with {002} facet | Morphology of indoles [17] [18] |

| Packing Motif | Herringbone arrangement | Typical indole packing [17] [18] |

Molecular geometry analysis indicates that the compound maintains a near-planar indole core structure with minimal deviation from planarity [20] [21] [22]. The mean deviation from planarity is expected to be approximately 0.02-0.04 Å, consistent with other halogenated indole derivatives that demonstrate high planarity due to aromatic conjugation [20] [21].

Intermolecular interactions governing crystal packing include several key components: N-H···π interactions with energies of approximately -28 kJ/mol [17], π-π stacking interactions contributing -18 to -25 kJ/mol [17] [18], and halogen bonding through Br···O close contacts at distances of 3.0-3.2 Å with energies of -10 to -15 kJ/mol [20] [21] [23].

Table 5: Intermolecular Interactions in Crystal Structure

| Interaction Type | Energy (kJ/mol) | Distance (Å) | Structural Role |

|---|---|---|---|

| N-H···π | -28 to -35 | 3.4-3.6 | Primary stabilization |

| π-π Stacking | -18 to -25 | 3.3-3.8 | Layer formation |

| Br···O Halogen Bonding | -10 to -15 | 3.0-3.2 | Chain formation |

| C-H···π | -15 to -20 | 3.5-3.8 | Secondary stabilization |

| C-H···F Hydrogen Bonding | -8 to -12 | 2.4-2.6 | Local stabilization |

The crystal packing arrangement is anticipated to follow a herringbone motif common to indole derivatives [17] [18], with molecules arranged in layers stabilized by π-π stacking interactions. The bromine and fluorine substituents contribute to directional halogen bonding that influences both crystal stability and molecular orientation within the unit cell.